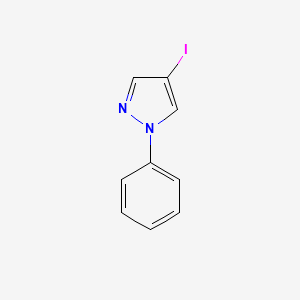

4-Iodo-1-phenyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1-phenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJVDCYRDQUUKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23889-85-2 | |

| Record name | 4-iodo-1-phenyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Iodo-1-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 4-iodo-1-phenyl-1H-pyrazole, a critical building block in medicinal chemistry and materials science. We will delve into the foundational principles of pyrazole chemistry, explore various synthetic routes with a focus on electrophilic iodination, and provide detailed, field-proven protocols. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to efficiently synthesize and utilize this versatile compound. We will examine the causality behind experimental choices, present comparative data for different synthetic strategies, and offer insights into reaction optimization and troubleshooting.

Introduction: The Significance of the this compound Scaffold

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved pharmaceuticals and clinical candidates. Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation into drugs with anti-inflammatory, analgesic, anticancer, and antiviral activities. The introduction of an iodine atom at the 4-position of the 1-phenyl-1H-pyrazole ring dramatically enhances its synthetic utility. The carbon-iodine bond serves as a versatile functional handle for a wide array of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. This capability allows for the construction of complex molecular architectures and the generation of diverse compound libraries for high-throughput screening, making this compound a highly valuable intermediate in the synthesis of novel therapeutic agents and functional materials.

Foundational Principles: Understanding the Reactivity of the Pyrazole Ring

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The electron-rich nature of the ring makes it susceptible to electrophilic substitution. The regioselectivity of this substitution is a key consideration in the synthesis of specifically functionalized pyrazoles. In the case of 1-phenyl-1H-pyrazole, the C4 position is the most electron-rich and, therefore, the most favorable site for electrophilic attack. This is due to the combined electronic effects of the two nitrogen atoms and the phenyl substituent at the N1 position.

**3. Synthetic

Introduction: The Significance of Substituted Pyrazoles

An In-depth Technical Guide to the Structure Elucidation of 4-Iodo-1-phenyl-1H-pyrazole

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities including anti-inflammatory, anti-cancer, and antimicrobial properties.[1] The specific compound, this compound, serves as a crucial synthetic intermediate. The presence of the iodo-group at the C4 position makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.[2]

Given its role as a versatile building block, the unambiguous confirmation of its structure is paramount to ensure the validity of subsequent synthetic steps and the purity of final compounds. This guide outlines a multi-technique approach to its structural elucidation.

Logical Workflow for Structure Elucidation

The confirmation of a chemical structure is not a linear process but a convergent one, where data from multiple independent analytical techniques are used to build an irrefutable case. The workflow below illustrates the synergistic relationship between different spectroscopic and analytical methods.

Caption: Overall workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[3] For this compound, a combination of ¹H and ¹³C NMR, supplemented by 2D techniques, provides definitive evidence of its structure.

Caption: Structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectroscopy

Causality Behind Experimental Choices: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a good first choice due to its ability to dissolve a wide range of organic compounds. However, if solubility is an issue, or if peak overlap occurs, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The chemical shifts observed are relative to a tetramethylsilane (TMS) internal standard, which is set to 0 ppm.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃): The spectrum should exhibit signals corresponding to seven protons in total. The absence of a broad, exchangeable signal typical of an N-H proton is the first key indicator that the pyrazole nitrogen is substituted.[4][5]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.85 | Singlet | 1H | H5 | Deshielded by the adjacent N1 and the aromatic current of the phenyl ring. Appears as a singlet as its only adjacent proton (H4) is substituted by Iodine. |

| ~ 7.70 | Singlet | 1H | H3 | Slightly less deshielded than H5. Also a singlet due to the iodine at C4. |

| ~ 7.65 | Doublet of doublets (or multiplet) | 2H | H2'/H6' (ortho) | These protons are closest to the pyrazole ring and are deshielded. They are coupled to the meta protons (H3'/H5'). |

| ~ 7.45 | Triplet (or multiplet) | 2H | H3'/H5' (meta) | Coupled to both ortho and para protons. |

| ~ 7.30 | Triplet (or multiplet) | 1H | H4' (para) | The most shielded of the phenyl protons, coupled to the two meta protons. |

¹³C NMR Spectroscopy

Self-Validating Protocol: A standard proton-decoupled ¹³C NMR experiment will reveal all unique carbon environments. To validate the assignments, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment should be run. In a DEPT-135 spectrum, CH₃ and CH carbons appear as positive signals, CH₂ carbons as negative signals, and quaternary carbons (including C-I) are absent. This confirms the number of protons attached to each carbon.

Expected ¹³C NMR Spectrum (100 MHz, CDCl₃): The spectrum will show eight distinct carbon signals.

| Predicted Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~ 142.0 | Positive | C5 | Deshielded due to attachment to two nitrogen atoms. |

| ~ 140.0 | Quaternary | C1' | Quaternary carbon of the phenyl ring attached to the pyrazole nitrogen. |

| ~ 132.5 | Positive | C3 | Less deshielded than C5. |

| ~ 129.5 | Positive | C3'/C5' (meta) | Typical chemical shift for aromatic CH carbons. |

| ~ 128.0 | Positive | C4' (para) | |

| ~ 120.0 | Positive | C2'/C6' (ortho) | |

| ~ 65.0 | Quaternary | C4 | The carbon directly attached to the heavy iodine atom experiences significant shielding due to the "heavy atom effect". This unusually upfield shift for a heterocyclic carbon is a hallmark of the C-I bond. |

2D NMR for Unambiguous Connectivity

While 1D NMR provides strong evidence, 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) provide definitive proof of connectivity. HMBC shows correlations between protons and carbons that are separated by two or three bonds.

Key Expected HMBC Correlations: A crucial correlation would be observed between the ortho protons of the phenyl ring (H2'/H6' at ~7.65 ppm) and the C5 carbon of the pyrazole ring (~142.0 ppm). This ³J-coupling correlation irrefutably proves that the phenyl ring is attached to the N1 position of the pyrazole.

Caption: Key HMBC correlations confirming the N1-phenyl connectivity.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for its identity.

Experimental Protocol (Electron Ionization - EI):

-

A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

The solution is injected into the mass spectrometer.

-

In the EI source, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment.

-

The mass-to-charge ratio (m/z) of the resulting ions is measured.

Expected Mass Spectrum:

-

Molecular Formula: C₉H₇IN₂

-

Exact Mass: 269.9654 g/mol

-

Molecular Ion Peak (M⁺): A strong peak should be observed at m/z = 270.

-

Key Fragmentation Patterns: The analysis of fragmentation can further support the structure. Expected fragments include:

-

[M - I]⁺: A peak at m/z = 143, corresponding to the loss of the iodine atom. This is often a very prominent peak.

-

[C₆H₅]⁺: A peak at m/z = 77, corresponding to the phenyl cation.

-

The presence of the molecular ion peak at the correct m/z value provides strong evidence for the elemental composition, especially when combined with data from elemental analysis.[6]

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies.[7][8]

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Record the sample spectrum.

Expected IR Absorption Bands:

| Frequency Range (cm⁻¹) | Vibration Type | Assignment | Significance |

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl & Pyrazole) | Confirms the presence of aromatic C-H bonds. |

| ~1600, ~1500, ~1450 | C=C Stretch | Aromatic Ring | Characteristic absorptions for the phenyl group. |

| ~1550 - 1480 | C=N Stretch | Pyrazole Ring | Confirms the heterocyclic ring structure.[6] |

| Absence of 3500-3200 | N-H Stretch | - | Crucial evidence confirming the absence of an N-H bond, indicating N1-substitution. [4] |

| Below 800 | C-H Bending | Out-of-plane bending | Can give clues about the substitution pattern on the phenyl ring. |

X-ray Crystallography: The Definitive Structure

For an unequivocal, three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard.[9]

Methodology Rationale: This technique is contingent on the ability to grow a high-quality single crystal of the compound. Slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/hexane) is a common method for crystal growth. The diffraction pattern of X-rays passing through the crystal allows for the precise calculation of bond lengths, bond angles, and the overall conformation of the molecule. This method leaves no ambiguity about the atom connectivity and isomeric form.[4][10]

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern analytical techniques. ¹H and ¹³C NMR establish the carbon-hydrogen framework and atom connectivity, with 2D NMR providing definitive proof of the N-phenyl linkage. Mass spectrometry confirms the molecular weight and elemental formula, while IR spectroscopy identifies key functional groups and, critically, confirms the absence of an N-H bond. While these spectroscopic methods together provide an overwhelming case, X-ray crystallography can serve as the ultimate confirmation. This rigorous, multi-faceted approach ensures the identity and purity of this important synthetic building block, underpinning the integrity of subsequent research and development efforts.

References

- BenchChem. (2025). Synthesis of 4-Iodopyrazole. BenchChem Technical Support Center.

- Karumudi, B. S., & Nagandla, D. D. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NEWER PYRAZOLE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences.

- Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (2025). International Journal of Current Research and Review.

- Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. (n.d.). Journal of Organic and Pharmaceutical Chemistry.

- Rue, K. L., Herrera, S., Chakraborty, I., Mebel, A. M., & Raptis, R. G. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

- Ghiuta, I., et al. (2024).

- Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). Journal of Organic and Pharmaceutical Chemistry.

- Synthesis of 4-iodopyrazoles: A Brief Review. (2015).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77022, 4-Iodopyrazole. PubChem. [Link]

- Rue, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.).

- Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2012). Magnetic Resonance in Chemistry. [Link]

- Preusting, M. J., et al. (2005). NMR-spectroscopic analysis of mixtures: from structure to function. Journal of Biotechnology. [Link]

- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

Sources

- 1. ejbps.com [ejbps.com]

- 2. researchgate.net [researchgate.net]

- 3. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 4-Iodo-1-phenyl-1H-pyrazole: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-Iodo-1-phenyl-1H-pyrazole, a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, validated synthesis and characterization protocols, and its strategic role in the development of targeted therapeutics. This document is intended to serve as a practical resource, blending established scientific principles with actionable insights for laboratory application.

Core Molecular Attributes and Physicochemical Profile

This compound is a substituted aromatic heterocycle that has garnered significant interest in the field of drug discovery. Its structure, featuring a phenyl group at the N1 position and an iodine atom at the C4 position of the pyrazole ring, makes it a highly versatile intermediate for chemical synthesis.

The molecular formula of this compound is C₉H₇IN₂. Its molecular weight is approximately 270.07 g/mol , with a monoisotopic mass of 269.96540 Da.[1][2][3] The iodine atom serves as an excellent leaving group in various transition metal-catalyzed cross-coupling reactions, providing a reliable handle for introducing molecular diversity.

A summary of its key identifiers and computed properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇IN₂ | [1] |

| Molecular Weight | 270.07 g/mol | [1][2][3][4] |

| Exact Mass | 269.96540 Da | [2][3] |

| CAS Number | 23889-85-2 | [1] |

| InChI Key | PYJVDCYRDQUUKO-UHFFFAOYSA-N | [4] |

| Synonyms | 1-Phenyl-4-iodopyrazole, 4-Iodo-1-phenylpyrazole | [1][4] |

| Appearance | Off-white to pale yellow solid (estimated) | [5] |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents (estimated) | [5] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be achieved through several established methodologies. A common and effective approach involves the direct iodination of 1-phenyl-1H-pyrazole. The choice of iodinating agent and reaction conditions is critical to ensure high regioselectivity and yield.

Electrophilic Iodination of 1-Phenyl-1H-pyrazole

A prevalent method for the synthesis of 4-iodopyrazoles is through electrophilic substitution. The pyrazole ring is sufficiently electron-rich to react with mild electrophiles. The C4 position is generally the most susceptible to electrophilic attack due to the directing effects of the two nitrogen atoms.

A general workflow for this synthesis is depicted below:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenyl-1H-pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (CH₂Cl₂).

-

Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (NIS) or a mixture of iodine (I₂) and an oxidizing agent portion-wise at room temperature. The use of NIS is often preferred for its milder reaction conditions and easier handling.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with water and quench any remaining iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Analytical Characterization

The identity and purity of synthesized this compound must be confirmed through rigorous analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show distinct signals for the phenyl and pyrazole protons. The proton at the C3 position of the pyrazole ring will typically appear as a singlet, with its chemical shift influenced by the adjacent iodo- and phenyl-substituents.[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound, matching the calculated exact mass.

-

Chromatography: High-performance liquid chromatography (HPLC) can be employed to assess the purity of the final product.

Applications in Medicinal Chemistry and Drug Development

The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities.[5][7][8] The strategic placement of the iodine atom in this compound makes it a highly valuable intermediate for the synthesis of diverse compound libraries for drug discovery.

The primary utility of the C-I bond is its reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.[9] This allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Caption: Synthetic utility of this compound in drug discovery.

This synthetic versatility has led to the incorporation of the 4-substituted pyrazole motif in a variety of therapeutic agents, including kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and anti-inflammatory agents.[5][9]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[11][12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[11]

Conclusion

This compound is a cornerstone building block for medicinal chemists and drug development professionals. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, the synthetic versatility afforded by the iodo-substituent, make it an invaluable tool for the creation of novel, biologically active compounds. A thorough understanding of its synthesis, characterization, and handling is paramount to leveraging its full potential in the pursuit of new therapeutics.

References

- This compound, 95%. Fisher Scientific. URL: https://www.fishersci.ca/shop/products/4-iodo-1-phenyl-1h-pyrazole-95/AC466980250

- This compound - CAS:23889-85-2. Sunway Pharm Ltd. URL: https://www.sunwaypharm.com/4-iodo-1-phenyl-1h-pyrazole-cas-23889-85-2.html

- 1-(4-Iodophenyl)-1H-Pyrazole | C9H7IN2 | CID 2776481. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2776481

- 4-Iodo-3-phenyl-1H-pyrazole | C9H7IN2 | CID 10901654. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/10901654

- The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry: A Comparative Guide. Benchchem. URL: https://www.benchchem.

- SAFETY DATA SHEET. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC201380050&productDescription=4-IODOPYRAZOLE%2C+97%25+5GR&countryCode=US&language=en

- 4-Iodo-1-methyl-1H-pyrazole Safety Data Sheet. AWS. URL: https://s3-us-west-2.amazonaws.com/volochem/sds/VOLO_VC13205_SDS.pdf

- A Comparative Guide to the NMR Spectral Analysis of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem. URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-nmr-spectral-analysis-of-1-ethyl-4-iodo-5-methyl-1h-pyrazole/

- Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. Benchchem. URL: https://www.benchchem.com/blog/application-notes-and-protocols-1-ethyl-4-iodo-5-methyl-1h-pyrazole-in-pharmaceutical-development/

- Current status of pyrazole and its biological activities. PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3921289/

- Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10629706/

- This compound, 95% 250 mg | Buy Online. Thermo Scientific Chemicals. URL: https://www.thermofisher.

Sources

- 1. This compound - CAS:23889-85-2 - Sunway Pharm Ltd [3wpharm.com]

- 2. 1-(4-Iodophenyl)-1H-Pyrazole | C9H7IN2 | CID 2776481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Iodo-3-phenyl-1H-pyrazole | C9H7IN2 | CID 10901654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 95% | Fisher Scientific [fishersci.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]

1H NMR spectrum of 4-Iodo-1-phenyl-1H-pyrazole

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Iodo-1-phenyl-1H-pyrazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectral features of this compound, offers a detailed experimental protocol for data acquisition, and presents a systematic approach to spectral interpretation and structural validation. By integrating established NMR theory with practical, field-proven insights, this guide serves as an authoritative resource for the characterization of substituted pyrazole derivatives.

Introduction: The Structural Significance of this compound

This compound is a key heterocyclic building block in organic synthesis, particularly in medicinal chemistry and materials science. The pyrazole core is a prevalent scaffold in numerous pharmacologically active compounds, while the iodo-substituent at the C4 position and the phenyl group at the N1 position offer versatile handles for further functionalization through cross-coupling reactions.[1]

Accurate structural elucidation is paramount to ensuring the purity and identity of this intermediate for subsequent synthetic transformations. ¹H NMR spectroscopy stands as the most powerful and accessible analytical technique for this purpose, providing detailed information about the electronic environment, connectivity, and spatial arrangement of protons within the molecule. This guide will dissect the ¹H NMR spectrum of this compound, explaining the causality behind the observed chemical shifts and coupling patterns.

Theoretical Framework and Spectral Prediction

The ¹H NMR spectrum of this compound is governed by the interplay of electronic effects from its constituent parts: the pyrazole ring, the electron-withdrawing iodine atom, and the aromatic phenyl group. A thorough understanding of these influences allows for an accurate prediction of the spectrum.

Diagram 1: Molecular Structure and Proton Numbering

Analysis of the Pyrazole Ring Protons (H3 & H5)

The pyrazole ring contains two protons at the C3 and C5 positions.

-

H5 Proton: The proton at the C5 position is adjacent to the N1-phenyl group. Due to the anisotropic effect of the phenyl ring and its proximity to the electronegative nitrogen atom, the H5 proton is expected to be the most downfield of the pyrazole protons. It will appear as a singlet, as there are no adjacent protons to couple with.

-

H3 Proton: The proton at the C3 position is adjacent to the second nitrogen atom (N2). It is generally found slightly upfield compared to H5. It will also appear as a singlet.

The iodine atom at C4, being electron-withdrawing, will have a deshielding effect on both H3 and H5, shifting them further downfield compared to an unsubstituted N-phenyl pyrazole.

Analysis of the N-Phenyl Group Protons

The protons on the N-phenyl ring are subject to the electronic effects of the pyrazole ring, which acts as a moderately electron-withdrawing substituent. This causes a general downfield shift for all phenyl protons compared to benzene (7.34 ppm). The signals will be split into three distinct regions:

-

Ortho-Protons (2H): These two protons are closest to the pyrazole ring and will experience the strongest deshielding effect. They are expected to appear furthest downfield in the aromatic region, likely as a doublet or triplet.

-

Meta-Protons (2H): These protons are further from the pyrazole ring and will be less deshielded than the ortho-protons. They typically appear as a triplet.

-

Para-Proton (1H): This single proton is the most shielded of the phenyl protons and will appear furthest upfield in the aromatic region, generally as a triplet.

Predicted Data Summary

The predicted ¹H NMR spectral data are summarized in the table below. Chemical shifts are estimations based on data from analogous structures and established substituent effects.[2][3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Influences |

| H5 (Pyrazole) | ~8.0 - 8.4 | Singlet (s) | 1H | Adjacent to N1-phenyl; Deshielding by Iodine at C4 |

| H3 (Pyrazole) | ~7.7 - 8.0 | Singlet (s) | 1H | Adjacent to N2; Deshielding by Iodine at C4 |

| Ortho-H (Phenyl) | ~7.6 - 7.8 | Doublet (d) or Multiplet (m) | 2H | Deshielding by pyrazole ring |

| Meta-H (Phenyl) | ~7.4 - 7.6 | Triplet (t) or Multiplet (m) | 2H | Moderate deshielding |

| Para-H (Phenyl) | ~7.2 - 7.4 | Triplet (t) or Multiplet (m) | 1H | Least deshielded phenyl proton |

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

Adherence to a rigorous experimental protocol is crucial for obtaining a high-quality, reproducible ¹H NMR spectrum. This protocol is designed as a self-validating system to ensure data integrity.

Materials and Reagents

-

This compound sample

-

Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

NMR Tube (5 mm, high precision)

-

Pasteur Pipette

-

Volumetric Flask

Step-by-Step Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

-

Causality: This concentration ensures a good signal-to-noise ratio without causing issues with solubility or line broadening.

-

-

Solvent Addition: Dissolve the sample in approximately 0.6 mL of CDCl₃.

-

Causality: CDCl₃ is a common, aprotic solvent that provides good solubility for many organic compounds and has a minimal residual solvent signal (δ ~7.26 ppm) that does not typically interfere with the signals of interest. TMS is included as the internal reference standard (δ 0.00 ppm).

-

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently agitate the tube to ensure a homogeneous solution.

Spectrometer Setup and Data Acquisition

This protocol assumes the use of a modern high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the CDCl₃.

-

Trustworthiness: Locking ensures the stability of the magnetic field during the experiment, preventing signal drift.

-

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field (B₀).

-

Causality: Proper shimming is critical for achieving sharp, symmetrical peaks and high resolution, which is necessary to resolve fine coupling patterns.

-

-

Tuning and Matching: Tune and match the probe for the ¹H frequency.

-

Causality: This maximizes the efficiency of radiofrequency pulse transmission and signal detection.

-

-

Acquisition Parameter Setup:

-

Pulse Angle: 90°

-

Spectral Width: 16 ppm (centered around 6 ppm)

-

Acquisition Time: ~2-4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 8-16

-

Expertise: A 90° pulse provides maximum signal for a single scan. The relaxation delay allows for nearly complete T1 relaxation of the protons, ensuring accurate integration.

-

-

Data Acquisition: Acquire the Free Induction Decay (FID).

-

Data Processing:

-

Apply a Fourier Transform to the FID.

-

Phase the resulting spectrum manually.

-

Perform a baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals.

-

Diagram 2: NMR Data Acquisition and Analysis Workflow

Sources

13C NMR data for 4-Iodo-1-phenyl-1H-pyrazole

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 4-Iodo-1-phenyl-1H-pyrazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectral features of this compound, offers predictive insights into its ¹³C NMR spectrum, and outlines robust experimental and analytical protocols for its characterization. By integrating established principles of NMR spectroscopy with data from analogous structures, this guide serves as an essential reference for the structural elucidation of substituted pyrazoles.

Introduction: The Significance of this compound

The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of a phenyl group at the N1 position and an iodine atom at the C4 position of the pyrazole ring in this compound creates a versatile intermediate for further functionalization, particularly through cross-coupling reactions. Accurate structural confirmation of this key building block is paramount, and ¹³C NMR spectroscopy is an indispensable tool for this purpose. This guide provides a detailed exploration of the expected ¹³C NMR characteristics of this molecule, grounded in established spectroscopic principles and comparative data from related structures.

Theoretical Framework: Understanding the ¹³C NMR Landscape of Substituted Pyrazoles

The ¹³C NMR spectrum of this compound is governed by the electronic environment of each carbon atom, which is influenced by the pyrazole ring itself and the attached phenyl and iodo substituents.

The Pyrazole Ring System

The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. In a typical N-substituted pyrazole, the chemical shifts of the ring carbons generally appear in a predictable order. For instance, in many 1-phenyl-1H-pyrazoles, the C5 carbon is often found at the lowest field, followed by C3 and then C4.[1]

The N-Phenyl Substituent

The phenyl group at the N1 position exerts a significant electronic influence on the pyrazole ring. The nitrogen atom to which it is attached is a pi-electron-rich system, and the phenyl group can participate in conjugation. The degree of this interaction, and thus the chemical shifts of the pyrazole and phenyl carbons, is dependent on the torsional angle between the two rings.[2]

The "Heavy Atom Effect" of Iodine

A key feature in the ¹³C NMR spectrum of this compound is the influence of the iodine atom at the C4 position. Iodine, being a heavy atom, induces a significant upfield shift (shielding) on the carbon to which it is directly bonded (the ipso-carbon).[3][4] This "heavy atom effect" is a diagnostic tool for identifying the C4 carbon in the spectrum. The effect is most pronounced on the directly attached carbon but can also have a smaller influence on the adjacent C3 and C5 carbons.

Predicted ¹³C NMR Data for this compound

Based on the analysis of related structures and the known effects of substituents, the following table presents the predicted chemical shifts for this compound. These predictions are based on data for substituted pyrazoles and the anticipated influence of the iodo and phenyl groups.[1][3][4][5][6]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Pyrazole Ring | ||

| C3 | 140 - 145 | Typically downfield in N-phenyl pyrazoles. |

| C4 | 60 - 70 | Significant upfield shift due to the "heavy atom effect" of iodine.[3][4] |

| C5 | 130 - 135 | Generally downfield, influenced by the adjacent nitrogen and phenyl group. |

| Phenyl Ring | ||

| C-ipso (C1') | 138 - 142 | Quaternary carbon, attachment to the pyrazole nitrogen. |

| C-ortho (C2', C6') | 120 - 125 | Shielded relative to the para-carbon. |

| C-meta (C3', C5') | 128 - 132 | Typical aromatic C-H chemical shift. |

| C-para (C4') | 125 - 130 | Less shielded than the ortho-carbons. |

Experimental Design: Acquiring a High-Fidelity ¹³C NMR Spectrum

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for pyrazole derivatives.[5][7]

-

Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

-

Spectrometer Frequency: 100 MHz for ¹³C.

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans (NS): 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): 0-200 ppm.

Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

A Robust Strategy for Spectral Assignment

Unambiguous assignment of the signals in the ¹³C NMR spectrum is critical. The following workflow, incorporating 1D and 2D NMR techniques, is recommended.

Workflow for ¹³C NMR Spectral Assignment

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. scispace.com [scispace.com]

- 7. rsc.org [rsc.org]

Spectroscopic Analysis of Iodinated Pyrazoles: From Synthesis to Definitive Structural Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide a comprehensive, field-proven framework for the spectroscopic analysis of iodinated pyrazoles. These heterocyclic compounds are a cornerstone in medicinal chemistry, acting as "privileged scaffolds" in the development of targeted therapeutics, including kinase inhibitors.[1] The introduction of an iodine atom onto the pyrazole ring provides a synthetically versatile handle for elaborating molecular complexity through cross-coupling reactions, making the precise characterization of these intermediates a critical, non-negotiable step in the drug discovery workflow.[1]

This document moves beyond a simple recitation of procedures. It delves into the causality behind experimental choices, emphasizes self-validating systems for data trustworthiness, and provides an integrated approach to structural analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is the quintessential tool for the initial structural elucidation of iodinated pyrazoles. It provides detailed information about the molecule's carbon-hydrogen framework, the electronic environment of each nucleus, and the connectivity between atoms. For iodinated pyrazoles, it is the primary method for confirming the regioselectivity of the iodination reaction—a crucial factor in determining the subsequent synthetic and biological pathways.[2]

Expertise & Experience: Interpreting the Spectral Nuances

The presence of iodine, an electron-withdrawing and heavy atom, significantly influences the NMR spectrum.[3] Understanding these effects is key to accurate interpretation.

-

¹H NMR Spectroscopy : The position of the iodine atom dictates the chemical shifts of the remaining protons on the pyrazole ring. Protons adjacent to the iodine-bearing carbon will experience deshielding due to iodine's electronegativity and will appear at a higher chemical shift (downfield).[3] The series of 4-halogenated pyrazoles, for instance, shows a clear trend where the least electronegative substituent, iodine, results in the most downfield chemical shift for the N-H proton.[4]

-

¹³C NMR Spectroscopy : The most telling feature in the ¹³C NMR spectrum is the signal for the carbon directly bonded to the iodine atom (C-I). Due to the "heavy atom effect," this carbon signal is shifted significantly upfield compared to its non-iodinated analogue. However, it's important to note that the iodine atom also causes a downfield shift on adjacent carbons due to its electron-withdrawing nature.[3][5] For complex molecules, accurately predicting these shifts often requires computational approaches that account for relativistic effects.[5]

Data Presentation: Typical Chemical Shifts

The following tables summarize typical, experimentally observed chemical shift ranges for protons and carbons in common iodinated pyrazole scaffolds.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Iodinated Pyrazoles

| Proton Position | 4-Iodo-1H-pyrazole | Notes |

|---|---|---|

| H3, H5 | ~7.6 ppm | Protons on carbons adjacent to the nitrogen atoms. Appear as a singlet due to symmetry. |

| N-H | Variable (~12-13 ppm) | Often broad; chemical shift is concentration and solvent-dependent.[4] |

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Iodinated Pyrazoles

| Carbon Position | 4-Iodo-1H-pyrazole[6] | Notes |

|---|---|---|

| C4 (C-I) | ~60-70 ppm | Significantly shielded due to the heavy atom effect of iodine. |

| C3, C5 | ~135-140 ppm | Deshielded carbons adjacent to the nitrogen atoms. |

Trustworthiness: A Self-Validating Protocol for NMR Analysis

A trustworthy structural assignment relies on a systematic and self-validating approach. Simply acquiring a spectrum is insufficient; the data must be rigorously validated.

-

Sample Preparation : Dissolve 5-10 mg of the purified iodinated pyrazole in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3] Ensure the sample is fully dissolved; sonication may be required.

-

Spectrometer Setup : Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.[3] The instrument must be properly tuned and shimmed to ensure a homogeneous magnetic field, which is critical for high-resolution data.

-

Data Acquisition : Acquire a standard ¹H spectrum. Following this, acquire a ¹³C{¹H} (proton-decoupled) spectrum.

-

Validation with 2D NMR : For unambiguous assignment, especially in complex or substituted pyrazoles, acquire 2D NMR spectra.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with the carbon signal it is directly attached to, confirming the C-H framework.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, revealing the connectivity of the entire molecular scaffold and confirming the position of the iodine atom relative to the protonated carbons.

-

Caption: A self-validating workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Confirming Identity and Composition

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For iodinated pyrazoles, its primary role is to confirm the molecular weight and provide evidence for the elemental composition, thereby validating the successful incorporation of iodine.

Expertise & Experience: Choosing the Right Ionization

The choice of ionization technique is critical.

-

Electron Ionization (EI) : This is a high-energy "hard" ionization technique that often leads to extensive fragmentation.[7] While the resulting fragmentation pattern can be useful for structural fingerprinting, the molecular ion (M⁺) peak may be weak or entirely absent, making molecular weight confirmation difficult.[7]

-

Electrospray Ionization (ESI) : This is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.[8] It is the preferred method for unequivocally determining the molecular weight of the synthesized iodinated pyrazole.

Interpreting the Mass Spectrum

-

Molecular Ion Peak : Using ESI, the most important signal to identify is the [M+H]⁺ peak. Its m/z value should correspond to the calculated molecular weight of the target iodinated pyrazole plus the mass of a proton.

-

Isotopic Signature : Unlike chlorine and bromine, which have characteristic isotopic patterns, iodine is monoisotopic (¹²⁷I). This simplifies the mass spectrum, as there will be no M+2 peak arising from a heavier halogen isotope.

-

Fragmentation Pattern (EI) : If using EI, the C-I bond is often a point of initial fragmentation due to its relative weakness.[7] Common fragmentation patterns for the pyrazole core itself involve the loss of neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂).[9][10]

Trustworthiness: High-Resolution Mass Spectrometry (HRMS)

For absolute confidence in the elemental composition, HRMS is the gold standard. It can measure m/z values to four or five decimal places, allowing for the calculation of a precise elemental formula. This serves as a powerful validation step, distinguishing the target compound from any potential isomers or impurities with the same nominal mass.

Caption: Common fragmentation cascade for an iodinated pyrazole under EI-MS.

Single-Crystal X-ray Crystallography: The Definitive Answer

While NMR and MS provide compelling evidence for a proposed structure, single-crystal X-ray crystallography offers definitive, unambiguous proof of molecular structure in the solid state.[11] It provides the precise 3D arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, leaving no doubt as to the regiochemistry of iodination.

Expertise & Experience: Beyond the Structure

A crystal structure provides more than just connectivity. For iodinated pyrazoles, it allows for the detailed analysis of:

-

Halogen Bonding : The iodine atom can participate in halogen bonds (C-I···X interactions), which can influence crystal packing and potentially play a role in ligand-receptor binding.[12]

-

Hydrogen Bonding : It reveals the supramolecular architecture, showing how molecules interact via hydrogen bonds (e.g., N-H···N), which can form dimers, trimers, or extended chains (catemers).[4][13]

-

Conformation : It provides the exact conformation of substituents on the pyrazole ring, which is invaluable for structure-activity relationship (SAR) studies and computational modeling.

Data Presentation: Key Crystallographic Parameters

The successful solution of a crystal structure yields a set of standard parameters that define the solid-state arrangement.

Table 3: Example Crystallographic Data for 4-Iodo-1H-pyrazole

| Parameter | Value[4] |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Cmme |

| a (Å) | 6.9383 |

| b (Å) | 5.5231 |

| c (Å) | 13.077 |

| Volume (ų) | 501.13 |

| Z (Molecules/Unit Cell) | 4 |

Trustworthiness: The Gold Standard Protocol

The process from crystal to structure is a meticulous workflow that ensures the final model is a trustworthy representation of the molecule.

-

Crystal Growth : Grow suitable single crystals of the iodinated pyrazole. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Selection and Mounting : Select a high-quality, single crystal under a microscope and mount it on a goniometer head.[11]

-

Data Collection : Place the crystal in a diffractometer and cool it in a stream of cold nitrogen (~100 K) to minimize thermal motion. X-ray diffraction data are collected as the crystal is rotated.[11]

-

Structure Solution and Refinement : The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is used to build an atomic model of the molecule, which is then refined against the experimental data to achieve the best possible fit.

Caption: The workflow from a single crystal to a definitive 3D structure.

Integrated Analysis: A Validated Case Study Workflow

In drug development, no single technique is used in isolation. A robust characterization relies on the integration of all three spectroscopic methods to build a cohesive and validated structural assignment.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-Iodopyrazole(3469-69-0) 13C NMR spectrum [chemicalbook.com]

- 7. uni-saarland.de [uni-saarland.de]

- 8. researchgate.net [researchgate.net]

- 9. BiblioBoard [openresearchlibrary.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

biological activity of 4-Iodo-1-phenyl-1H-pyrazole derivatives

An In-depth Technical Guide to the Biological Activity of 4-Iodo-1-phenyl-1H-pyrazole Derivatives

Authored by a Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1] This guide focuses on a specific, highly versatile subclass: this compound derivatives. The introduction of a phenyl group at the N1 position and an iodine atom at the C4 position creates a molecular framework with significant therapeutic potential and synthetic versatility. The iodine atom, in particular, serves as a crucial synthetic handle, enabling extensive functionalization through various cross-coupling reactions to generate diverse molecular libraries.[2] This document provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these derivatives, targeting researchers and professionals in drug discovery. We will explore their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The Strategic Importance of the this compound Core

Pyrazole and its derivatives are five-membered heterocyclic compounds with two adjacent nitrogen atoms that exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3] The unique chemical architecture of the this compound scaffold offers distinct advantages:

-

The 1-Phenyl Group: This bulky aromatic substituent often plays a critical role in establishing key interactions with biological targets, influencing binding affinity and selectivity.

-

The 4-Iodo Group: This is the scaffold's most strategic feature. The carbon-iodine bond is relatively weak, making the 4-position an ideal site for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings.[2] This allows for the systematic and efficient introduction of a vast array of substituents, enabling fine-tuning of the molecule's biological activity in structure-activity relationship (SAR) studies.

Synthesis: Forging the Core Scaffold

The creation of these derivatives typically involves a two-stage process: formation of the pyrazole ring followed by regioselective iodination.

Formation of the 1-Phenyl-1H-pyrazole Ring

The most fundamental method for synthesizing the pyrazole nucleus is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and phenylhydrazine.[1] This reaction efficiently constructs the five-membered heterocyclic ring.

Regioselective Iodination at the C4 Position

Electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position due to its high electron density.[4] Several methods have been optimized for the high-yield synthesis of 4-iodopyrazoles.

Key Iodination Methods:

-

Iodine with an Oxidizing Agent: This is a widely used, cost-effective approach. Oxidants like hydrogen peroxide (H₂O₂) or ceric ammonium nitrate (CAN) are used to generate a more electrophilic iodine species (I⁺) in situ, which then attacks the pyrazole ring.[2][5] The I₂/H₂O₂ system is particularly noteworthy as a "green" chemistry method, using water as a solvent and producing water as the only byproduct.[2]

-

N-Iodosuccinimide (NIS): NIS is a mild and highly selective iodinating agent, often preferred for substrates that are sensitive to harsher, oxidative conditions.[2][6]

Experimental Protocol: Green Synthesis of this compound

This protocol is adapted from established green iodination procedures.[2]

Materials:

-

1-phenyl-1H-pyrazole (1.0 eq)

-

Iodine (I₂) (0.5 eq)

-

30% Hydrogen Peroxide (H₂O₂) (0.6 eq)

-

Water (H₂O)

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask, add 1-phenyl-1H-pyrazole (1.0 eq) and suspend it in water.

-

Add iodine (0.5 eq) to the stirred suspension.

-

Slowly add 30% hydrogen peroxide (0.6 eq) dropwise to the mixture at room temperature.

-

Stir the reaction vigorously at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with water and transfer it to a separatory funnel.

-

Extract the product into ethyl acetate (3x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium thiosulfate to quench and remove any unreacted iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: Inhibition of the MAPK/ERK signaling pathway by pyrazole derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Derivative Example | Target Cell Line | IC₅₀ (µM) | Reference |

| Pyrazolo[4,3-f]quinoline derivative | HCT116 (Colon Cancer) | 1.7 | [7] |

| Fused pyrazole derivative (Compound 50) | HepG2 (Liver Cancer) | 0.71 | [7] |

| 4,5-dihydro-1H-pyrazole-1-yl acetate (IVc) | MCF-7 (Breast Cancer) | 87.4% inhibition | [8] |

| Pyrazolone-pyrazole derivative (Compound 27) | MCF-7 (Breast Cancer) | 16.50 | [7] |

| 5-phenyl-1H-pyrazole derivative | WM266.4 (Melanoma) | 2.63 | [1] |

Note: Direct comparison of IC₅₀ values across different studies should be approached with caution due to variations in experimental conditions.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cells. [9] Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound (this compound derivative) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial and Anti-inflammatory Activities

Beyond cancer, this compound derivatives have demonstrated significant potential as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

Pyrazole derivatives show broad-spectrum activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. [10][11]

-

Mechanism of Action: A key mechanism is the inhibition of essential bacterial enzymes, such as type II topoisomerases (DNA gyrase and topoisomerase IV), which are vital for bacterial DNA replication and are distinct from their human counterparts. [12]* Quantitative Data: Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microbe.

| Derivative Example | Microorganism | MIC (µg/mL) | Reference |

| 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrile | S. aureus (MRSA) | 25.1 µM | [13] |

| (E)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-one | S. aureus | 32 | [11] |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | E. coli | 0.25 | [10] |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide (Compound 2) | A. niger (fungus) | 1 | [10] |

Anti-inflammatory Activity

The pyrazole scaffold is famously present in several nonsteroidal anti-inflammatory drugs (NSAIDs), such as Celecoxib. [10]

-

Mechanism of Action: The primary mechanism for many pyrazole-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins. [3][14]Some derivatives also inhibit the production of other pro-inflammatory cytokines like TNF-α and IL-6. [14]* Quantitative Data: A common in vivo model is the carrageenan-induced rat paw edema test, where the reduction in swelling indicates anti-inflammatory activity.

| Derivative Example | Activity Measurement | Result | Reference |

| 1-phenyl-1H-pyrazole-5-acetic acid (Compound 18) | Carrageenan-induced rat paw edema | Strong anti-inflammatory activity | [15][16] |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) | Carrageenan-induced rat paw edema | Better than Diclofenac standard | [10] |

| Pyrazole bearing benzenesulfonamide moiety (189c) | COX-2 Inhibition IC₅₀ | 38.73 nM | [3] |

Conclusion and Future Directions

The this compound framework represents a highly valuable and "privileged" scaffold in modern drug discovery. Its synthetic tractability, particularly the versatile 4-iodo position, provides an exceptional platform for generating large, diverse libraries of novel compounds. Research has consistently demonstrated that derivatives based on this core exhibit potent and often multi-targeted biological activities, with significant potential in oncology, infectious diseases, and inflammatory disorders.

Future research should focus on leveraging the synthetic accessibility of this scaffold to perform extensive structure-activity relationship studies. The goal is to develop next-generation derivatives with enhanced potency, improved selectivity for specific biological targets (e.g., mutant kinases or specific microbial enzymes), and optimized pharmacokinetic profiles to minimize off-target toxicity and improve clinical translatability.

References

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences.

- Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences.

- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub.

- Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. (2007). Bioorganic & Medicinal Chemistry Letters.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.

- Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011). ResearchGate.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI.

- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkat USA.

- Synthesis of 4-iodopyrazoles: A Brief Review. (2015). ResearchGate.

- Article - Synthesis and Preliminary Anti-Inflammatory and Anti-Microbial Evaluation of New 4,5-Dihydro-1H-Pyrazole Derivatives. (n.d.). Digital Repository.

- Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications.

- 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. (1990). Il Farmaco.

- Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. (2023). Al-Mustansiriyah Journal of Pharmaceutical Sciences.

- Current status of pyrazole and its biological activities. (2017). Journal of Pharmacy and Bioallied Sciences.

- 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. (1990). Il Farmaco.

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2014). Saudi Pharmaceutical Journal.

- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers.

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2016). Molecules.

- 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. (2016). TSI Journals.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. meddocsonline.org [meddocsonline.org]

- 12. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. | Semantic Scholar [semanticscholar.org]

- 16. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the 4-Iodopyrazole Scaffold

An In-depth Technical Guide to the Synthesis of 4-Iodopyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmaceuticals and biologically active compounds.[1] The strategic introduction of an iodine atom at the C4 position transforms this simple heterocycle into a powerful and versatile synthetic intermediate.[2] The carbon-iodine bond at this electron-rich position serves as a highly effective "synthetic handle" for a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1][3] This capability allows for the systematic and efficient construction of complex molecular architectures, enabling the exploration of vast chemical space in drug discovery programs targeting kinases, G-protein coupled receptors (GPCRs), and other critical biological targets.[1][4]

This technical guide offers a comprehensive overview of the principal methodologies for synthesizing 4-iodopyrazoles. It is designed for researchers and drug development professionals, providing not only detailed, validated protocols but also the underlying mechanistic rationale to empower informed experimental design and troubleshooting.

Part 1: Direct Electrophilic Iodination of the Pyrazole Ring

The most direct and widely employed strategy for the synthesis of 4-iodopyrazoles is the electrophilic substitution on a pre-formed pyrazole ring. The C4 position of the pyrazole nucleus is inherently electron-rich, making it the most nucleophilic and kinetically favored site for electrophilic attack.[2][5] The choice of iodinating system is critical and is dictated by the reactivity of the pyrazole substrate, with electron-rich pyrazoles reacting under milder conditions than their electron-deficient counterparts.

Causality of Reagent Choice: Generating the Electrophilic Iodine Species

Molecular iodine (I₂) itself is a relatively weak electrophile.[6] Therefore, most successful protocols rely on an ancillary reagent—typically an oxidant—to generate a more potent electrophilic iodine species in situ, such as the iodonium ion (I⁺) or a polarized I-X species. This is the common mechanistic principle behind the various "Iodine/Oxidant" systems.

Key Iodination Systems

This method represents a highly practical and environmentally benign approach to 4-iodination.[7] The reaction uses water as the solvent and generates water as the sole byproduct, aligning with the principles of green chemistry.[7] Hydrogen peroxide oxidizes I₂ to a more electrophilic species, facilitating the substitution.

Experimental Protocol: Green Iodination of Pyrazole [2][7]

-

Materials: Pyrazole (1.0 eq), Iodine (I₂) (0.5 eq), 30% Hydrogen Peroxide (H₂O₂) (0.6 eq), Water (H₂O).

-

Procedure:

-

To a round-bottom flask, add the pyrazole substrate (1.0 eq) and water.

-

Add molecular iodine (0.5 eq) to the suspension with stirring.

-

At room temperature, add 30% hydrogen peroxide (0.6 eq) dropwise to the stirred mixture.

-

Continue stirring at room temperature for 1-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous sodium thiosulfate to quench any remaining iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

-

The use of Ceric Ammonium Nitrate (CAN) as an oxidant provides a highly efficient and regioselective method for the iodination of a wide range of pyrazoles, including more complex, functionalized derivatives.[8] CAN is a powerful single-electron oxidant that facilitates the generation of the electrophilic iodine species required for the reaction. This system has demonstrated exceptional regioselectivity for the C4 position, even in substrates where other positions might be reactive.[8][9]

Experimental Protocol: CAN-Mediated Iodination of 1-Aryl-3-CF₃-pyrazoles [1][8]

-

Materials: 1-Aryl-3-CF₃-pyrazole (1.0 eq), Iodine (I₂) (1.3 eq), Ceric Ammonium Nitrate (CAN) (1.1 eq), Acetonitrile (MeCN).

-

Procedure:

-

Dissolve the pyrazole substrate (1.0 eq) in acetonitrile in a round-bottom flask.

-

Add iodine (1.3 eq) and CAN (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for approximately 16 hours, or until TLC analysis indicates consumption of the starting material.

-

Cool the mixture to room temperature and dilute with an appropriate organic solvent like dichloromethane (DCM).

-

Wash the solution with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by a wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-iodopyrazole.

-

N-Iodosuccinimide (NIS) is a mild and highly selective iodinating agent, making it the reagent of choice for substrates bearing sensitive functional groups that would not tolerate harsher oxidative conditions.[1][2] Its reactivity can be significantly enhanced by the addition of a strong acid catalyst, such as trifluoroacetic acid (TFA), which protonates the succinimide nitrogen, further polarizing the N-I bond and increasing the electrophilicity of the iodine atom. This approach is particularly effective for electron-deficient pyrazoles.[8]

Experimental Protocol: NIS/TFA Iodination of Electron-Deficient Pyrazoles [1][8]

-

Materials: Pyrazole substrate (1.0 eq), N-Iodosuccinimide (NIS) (1.5 eq), Glacial Acetic Acid, Trifluoroacetic Acid (TFA).

-

Procedure:

-

In a round-bottom flask, dissolve the pyrazole substrate (1.0 mmol) in glacial acetic acid (1 mL).

-

Prepare a solution of NIS (1.5 mmol, 338 mg) in TFA (1 mL) and add it to the pyrazole solution.

-

Heat the resulting mixture at 80 °C overnight.

-

After cooling to room temperature, dilute the reaction mixture with dichloromethane (60 mL).

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (2 x 5 mL) and saturated aqueous sodium bicarbonate.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the product via column chromatography on silica gel.

-

Data Presentation: Comparison of Direct Iodination Methods

| Method | Iodinating System | Typical Solvent | Temp. | Typical Yield (%) | Key Advantages & Rationale |

| Green Iodination | I₂ / H₂O₂ | Water | Room Temp. | High | Environmentally friendly; uses water as solvent and produces water as the only byproduct.[7] |

| Oxidative Iodination | I₂ / CAN | Acetonitrile | Reflux | 75-90% | High regioselectivity for C4; effective for a broad range of substrates, including complex ones.[8] |

| Mild Iodination | NIS / TFA | Acetic Acid / TFA | 80 °C | 71-90% | Mild conditions suitable for sensitive substrates; enhanced reactivity for electron-deficient rings due to acid catalysis.[1][8] |

| Catalytic Iodination | KIO₃ / (PhSe)₂ | Acidic Media | - | Good | Catalytic system for direct C4 iodination of pyrazoles generated in situ.[10] |

Visualization: Mechanism and Workflow

Caption: General Mechanism for Direct C4 Iodination.

Caption: Typical Experimental Workflow for 4-Iodopyrazole Synthesis.

Part 2: Electrophilic Cyclization of Acyclic Precursors